methyl N'-(4-methoxy-2,3,6-trimethylphenyl)sulfonylcarbamimidothioate
CAS No.: 185674-97-9
Cat. No.: VC21537141
Molecular Formula: C12H18N2O3S2
Molecular Weight: 302.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 185674-97-9 |
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Molecular Formula | C12H18N2O3S2 |
Molecular Weight | 302.4 g/mol |
IUPAC Name | methyl N'-(4-methoxy-2,3,6-trimethylphenyl)sulfonylcarbamimidothioate |
Standard InChI | InChI=1S/C12H18N2O3S2/c1-7-6-10(17-4)8(2)9(3)11(7)19(15,16)14-12(13)18-5/h6H,1-5H3,(H2,13,14) |
Standard InChI Key | LCARMRMLFMRMAA-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C(=C1S(=O)(=O)N=C(N)SC)C)C)OC |
Canonical SMILES | CC1=CC(=C(C(=C1S(=O)(=O)N=C(N)SC)C)C)OC |
Overview of the Compound
Methyl N'-(4-methoxy-2,3,6-trimethylphenyl)sulfonylcarbamimidothioate is a synthetic organic compound with potential applications in medicinal chemistry and material sciences. The structure incorporates a sulfonamide group, a carbamimidothioate moiety, and a methoxy-substituted aromatic ring. These features suggest its utility in drug design and chemical synthesis.
Synthesis
While specific synthetic routes for this compound are not detailed in the available literature, general methods for synthesizing sulfonamide derivatives involve:
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Reaction of an amine with a sulfonyl chloride.
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Introduction of the carbamimidothioate group through thiocarbamoylation.
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Substitution reactions to introduce methoxy and methyl groups on the aromatic ring.
Applications
Compounds with similar structures are known for their roles in:
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Pharmaceuticals: Sulfonamide derivatives often exhibit antibacterial, antifungal, or anticancer activities.
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Material Science: Functionalized aromatic systems can serve as precursors for advanced materials.
Research Findings
Studies on related sulfonamide compounds have demonstrated:
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Biological Activity: Sulfonamides are effective inhibitors of enzymes like carbonic anhydrase and have been explored for anticancer properties .
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Chemical Stability: The presence of electron-donating groups (e.g., methoxy) enhances stability under certain conditions .
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Synthetic Versatility: The compound's structure allows modifications for targeted applications in medicinal chemistry .
Analytical Data
For compounds in this category:
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NMR Spectroscopy: Used to confirm structural integrity by analyzing proton and carbon environments.
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FTIR Spectroscopy: Identifies functional groups (e.g., sulfonamide peaks around 1300–1150 cm⁻¹).
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Mass Spectrometry: Confirms molecular weight and fragmentation patterns.
Comparative Analysis with Related Compounds
Future Directions
Research on methyl N'-(4-methoxy-2,3,6-trimethylphenyl)sulfonylcarbamimidothioate should focus on:
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Exploring its biological activity, particularly as an enzyme inhibitor or anticancer agent.
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Developing derivatives with improved pharmacokinetic properties.
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Investigating its role as a precursor in material science applications.
This compound represents an intriguing area of study due to its structural complexity and potential versatility in various fields of chemistry and biology.
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